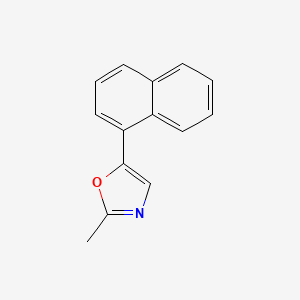
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 It is characterized by the presence of a trifluoroethanol group attached to a chloronitrophenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-nitrobenzaldehyde and trifluoroethanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly used reagents include sulfuric acid or sodium hydroxide.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary based on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
1-(3-Chloro-5-nitrophenyl)ethanone: This compound lacks the trifluoroethanol group, resulting in different chemical and biological properties.
3-Chloro-5-nitrophenylmethanol: Similar in structure but with a methanol group instead of trifluoroethanol, leading to variations in reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone:
The uniqueness of this compound lies in its trifluoroethanol group, which imparts distinct chemical properties and enhances its potential for diverse applications.
Properties
Molecular Formula |
C8H5ClF3NO3 |
|---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
1-(3-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H |
InChI Key |
INZCGTGFJMDZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)



![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)


